![molecular formula C10H10F6O2 B13793843 1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene CAS No. 77495-76-2](/img/structure/B13793843.png)
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene is a fluorinated bicyclic compound known for its unique chemical structure and properties. This compound is characterized by the presence of six fluorine atoms and two methoxy groups attached to a bicyclo[2.2.2]octene framework.
Preparation Methods
The synthesis of 1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and methoxy-containing compounds.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids, specific solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form strong bonds with other molecules. This interaction can lead to the modulation of biological pathways, enzyme inhibition, or activation, depending on the specific context .
Comparison with Similar Compounds
1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene can be compared with other similar compounds, such as:
1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.2]oct-2-ene: This compound has methyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: This compound has a different bicyclic structure and is used in different chemical applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is a fluorinated alcohol with different functional groups and applications.
Properties
CAS No. |
77495-76-2 |
|---|---|
Molecular Formula |
C10H10F6O2 |
Molecular Weight |
276.17 g/mol |
IUPAC Name |
1,4,5,5,6,6-hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H10F6O2/c1-17-5-6(18-2)8(12)4-3-7(5,11)9(13,14)10(8,15)16/h3-4H2,1-2H3 |
InChI Key |
XNAKOFYZUKVXDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2(CCC1(C(C2(F)F)(F)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


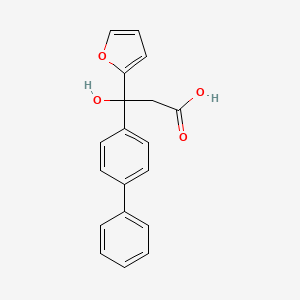
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
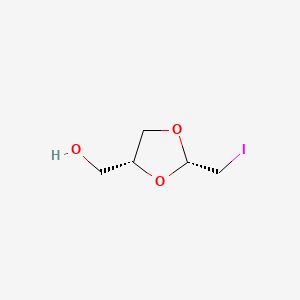
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)


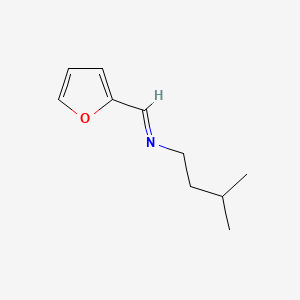
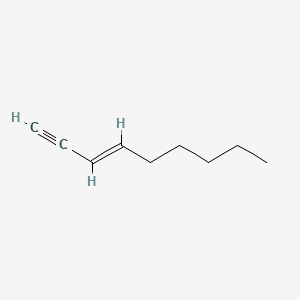
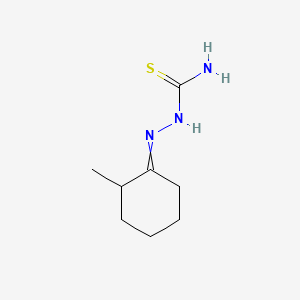
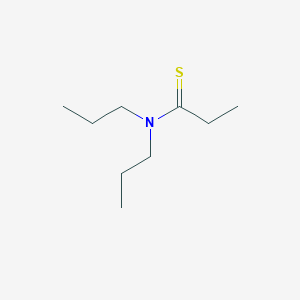
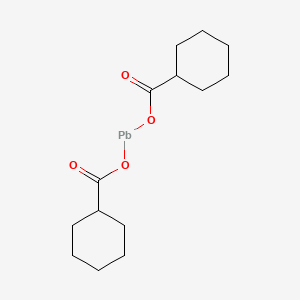
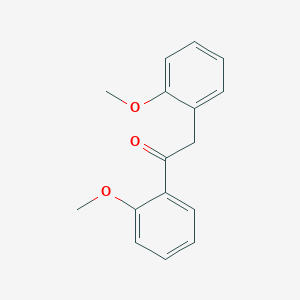
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
